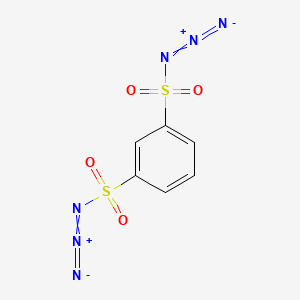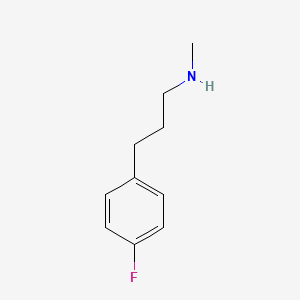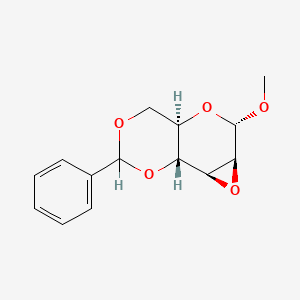![molecular formula C56H62BF4P2Rh- B1639787 (R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 619334-93-9](/img/structure/B1639787.png)
(R)-(-)-4,12-Bis(di-3,5-xylylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases
Preparation Methods
Synthetic Routes and Reaction Conditions
Detail the synthetic routes used to prepare the compound. Include information on the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods
Discuss any known industrial production methods, including large-scale synthesis techniques and any challenges associated with scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Include information on the solvents, catalysts, temperature, and pressure.
Major Products
Identify the major products formed from these reactions and any side products or by-products.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
Chemistry: Catalysis, synthesis of other compounds, etc.
Biology: Biological assays, enzyme inhibition, etc.
Medicine: Drug development, therapeutic applications, etc.
Industry: Material science, manufacturing processes, etc.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Include information on the molecular targets, pathways involved, and any known interactions with other molecules.
Comparison with Similar Compounds
Comparison
Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any differences in chemical structure, reactivity, or applications.
List of Similar Compounds
Provide a list of similar compounds and briefly describe their properties and uses.
Properties
IUPAC Name |
[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50P2.C8H12.BF4.Rh/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILCLFERIYDHA-ONEVTFJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=C1)P(C2=C3C=CC(=C2)CCC4=C(C=C(C=C4)CC3)P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H62BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine](/img/structure/B1639713.png)


![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine](/img/structure/B1639725.png)









![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
